(3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
CAS No.: 894680-58-1
Cat. No.: VC7552605
Molecular Formula: C21H17FN2O3S2
Molecular Weight: 428.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894680-58-1 |
|---|---|
| Molecular Formula | C21H17FN2O3S2 |
| Molecular Weight | 428.5 |
| IUPAC Name | (3Z)-1-[(4-fluorophenyl)methyl]-3-[(2-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |
| Standard InChI | InChI=1S/C21H17FN2O3S2/c1-14-4-2-3-5-17(14)23-12-19-20(25)21-18(10-11-28-21)24(29(19,26)27)13-15-6-8-16(22)9-7-15/h2-12,23H,13H2,1H3/b19-12- |
| Standard InChI Key | YLITYTRUHYSRDV-UNOMPAQXSA-N |
| SMILES | CC1=CC=CC=C1NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |
Introduction
(3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c]thiazin-4(3H)-one 2,2-dioxide is a complex organic molecule belonging to the class of thiazine derivatives. It features a thieno-thiazine core, which is known for its potential biological activities and therapeutic applications. The compound's structure includes a fluorobenzyl group and a methylphenyl moiety, suggesting interactions with various biological targets and influencing its pharmacokinetic properties.
Synthesis and Chemical Reactions
The synthesis of (3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c]thiazin-4(3H)-one 2,2-dioxide typically involves multi-step organic reactions. These reactions may include condensation reactions, nucleophilic substitutions, and other standard organic synthesis techniques. The specific conditions for these reactions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.
Biological Activity and Potential Applications
Thiazine derivatives, including this compound, are known for their diverse pharmacological properties. They often exhibit antimicrobial, anticancer, and anti-inflammatory activities due to their structural characteristics. The presence of fluorobenzyl and methylphenyl groups in this compound suggests potential interactions with biological targets, which could influence its therapeutic applications.
| Potential Application | Description |
|---|---|
| Antimicrobial Activity | Inhibition of microbial growth |
| Anticancer Activity | Inhibition of cancer cell proliferation |
| Anti-inflammatory Activity | Reduction of inflammatory responses |
Mechanism of Action and Research Findings
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